Cas no 39007-51-7 (N6-Ethenoadenosine (~90%))
N6-Ethenoadenosine (~90%) Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[2,1-i]purine,3-b-D-ribofuranosyl-
- 1 N6-ETHENOADENOSINE FREE BASE
- 1,N6-Ethenoadenosine
- 1,N6-ethanoadenosine
- 1,N6-etheno-adenosine
- Ethenoadenosine
- N6-Ethenoadenosine
- 1,N(6)-Ethenoadenosine
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
- CCRIS 2745
- 3H-Imidazo(2,1-i)purine, 3-beta-D-ribofuranosyl-
- 3-pentofuranosyl-3h-imidazo[2,1-i]purine
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-{3H-IMIDAZO[2,1-F]PURIN-3-YL}OXOLANE-3,4-DIOL
- 3-beta-D-Ribofuranosylimidazo(2,1-i)purine
- AKOS030568250
- N6-Ethenoadenosine (~90%)
- 39007-51-7
- DTXSID40959846
- DB-252353
- (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-{IMIDAZO[2,1-F]PURIN-3-YL}OXOLANE-3,4-DIOL
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- Inchi: 1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
- InChI Key: LRPBXXZUPUBCAP-WOUKDFQISA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C3=NC=CN3C=NC1=2)O)O
Computed Properties
- Exact Mass: 291.09700
- Monoisotopic Mass: 291.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 118A^2
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.915
- PSA: 117.93000
- LogP: -1.30950
- Vapor Pressure: Not available
N6-Ethenoadenosine (~90%) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N6-Ethenoadenosine (~90%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E678008-2.5mg |
N6-Ethenoadenosine (~90%) |
39007-51-7 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E678008-5mg |
N6-Ethenoadenosine (~90%) |
39007-51-7 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E678008-25mg |
N6-Ethenoadenosine (~90%) |
39007-51-7 | 25mg |
$ 295.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286479-25 mg |
N6-Ethenoadenosine, |
39007-51-7 | ≥95% | 25mg |
¥1,053.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286479A-50 mg |
N6-Ethenoadenosine, |
39007-51-7 | ≥95% | 50mg |
¥1,880.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286479-25mg |
N6-Ethenoadenosine, |
39007-51-7 | ≥95% | 25mg |
¥1053.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286479A-50mg |
N6-Ethenoadenosine, |
39007-51-7 | ≥95% | 50mg |
¥1880.00 | 2023-09-05 | |
| Ambeed | A630960-1g |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3,4-diol |
39007-51-7 | 97% | 1g |
$1172.0 | 2024-08-02 | |
| A2B Chem LLC | AD35543-25mg |
N6-Ethenoadenosine |
39007-51-7 | 25mg |
$143.00 | 2024-04-20 | ||
| A2B Chem LLC | AD35543-50mg |
N6-Ethenoadenosine |
39007-51-7 | 50mg |
$220.00 | 2024-04-20 |
N6-Ethenoadenosine (~90%) Suppliers
N6-Ethenoadenosine (~90%) Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N6-Ethenoadenosine (~90%)
Introduction to N6-Ethenoadenosine (~90%) and Its Significance in Modern Research
N6-Ethenoadenosine, a derivative of adenosine, is a compound of significant interest in the field of biochemistry and pharmacology. With a CAS number of 39007-51-7, this molecule has garnered attention for its unique structural properties and potential therapeutic applications. The ~90% purity specification indicates a high-quality product suitable for rigorous scientific investigation.
The chemical structure of N6-Ethenoadenosine features an ethyl group attached to the N6 position of the adenosine base. This modification imparts distinct biochemical characteristics, making it a valuable tool in studying nucleoside metabolism and signal transduction pathways. Recent advancements in molecular biology have highlighted its role in modulating cellular processes, particularly in the context of inflammation and neuroprotection.
Current research suggests that N6-Ethenoadenosine may serve as a potent agonist for adenosine receptors, particularly the A2A receptor, which is implicated in various physiological and pathological conditions. Studies have demonstrated its potential in reducing oxidative stress and mitigating neuroinflammatory responses, making it a promising candidate for therapeutic development. The high purity (~90%) ensures that researchers can minimize variability and focus on the compound's intrinsic effects without interference from impurities.
In the realm of drug discovery, N6-Ethenoadenosine has been explored for its ability to interact with enzymes involved in nucleoside biosynthesis. Its structural similarity to adenosine allows it to compete with endogenous substrates, providing insights into metabolic pathways. Furthermore, its stability under various experimental conditions enhances its utility in both in vitro and in vivo studies.
One of the most compelling aspects of N6-Ethenoadenosine is its potential application in neuroscience. Emerging evidence indicates that this compound may protect against neuronal damage by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines. This makes it a candidate for investigating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ~90% purity ensures that researchers can rely on consistent experimental outcomes, facilitating more robust data analysis.
The synthesis of N6-Ethenoadenosine involves sophisticated chemical methodologies that highlight the intersection of organic chemistry and biochemistry. The process typically requires precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound, ensuring that it meets the stringent standards required for scientific research.
From a regulatory perspective, the availability of N6-Ethenoadenosine with a specified purity level simplifies compliance with laboratory safety protocols. Researchers can confidently use this compound in their experiments knowing that it has been rigorously tested for quality and consistency. This reliability is crucial for reproducibility in scientific studies, which is essential for advancing knowledge in the life sciences.
The future prospects of N6-Ethenoadenosine are vast, with ongoing research exploring its potential in treating a range of diseases. Its ability to modulate key cellular pathways makes it an attractive molecule for developing novel therapeutic strategies. As our understanding of molecular mechanisms continues to evolve, compounds like N6-Ethenoadenosine will undoubtedly play a pivotal role in shaping the next generation of medical treatments.
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